molecular formula C7H15NO2 B13255396 4-(Dimethylamino)-3-methylbutanoic acid

4-(Dimethylamino)-3-methylbutanoic acid

Cat. No.: B13255396
M. Wt: 145.20 g/mol
InChI Key: QBJFAOYOWNNRMP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methylbutanoic acid (CAS 1314966-40-9) is a chemical compound with the molecular formula C 7 H 15 NO 2 and a molecular weight of 145.20 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both a carboxylic acid functional group and a tertiary amine, makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize this compound in various applications, such as the development of pharmaceutical intermediates and novel chemical entities. The structural motif of amino acids is fundamental in constructing bioactive compounds, and the dimethylamino and methyl substituents in this molecule offer opportunities for exploring steric and electronic effects in structure-activity relationship studies. A closely related compound, the hydrochloride salt form (this compound hydrochloride, CAS 2095410-06-1), is documented with a molecular weight of 181.66 g/mol and is typically characterized as a powder stored at room temperature . This indicates that the acid form is also suitable for use in diverse synthetic pathways. The primary value of this compound lies in its role as a foundational material for chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(dimethylamino)-3-methylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-6(4-7(9)10)5-8(2)3/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

QBJFAOYOWNNRMP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)CN(C)C

Origin of Product

United States

Preparation Methods

Direct Synthesis via Amino Acid Derivatization

One of the most straightforward methods involves the chemical modification of existing amino acids or their derivatives to introduce the dimethylamino group at the 4-position of the butanoic acid chain. This typically involves:

  • Starting Material: 3-Methylbutanoic acid or related precursors.
  • Reagents: Dimethylamine or its derivatives, often in the presence of activating agents or catalysts.
  • Reaction Conditions: Mild to moderate temperatures, often under inert atmospheres to prevent oxidation.

Process Overview:

  • Activation of the carboxylic acid group (e.g., via formation of acyl chlorides or esters).
  • Nucleophilic substitution with dimethylamine to form the corresponding amide or amino derivative.
  • Subsequent reduction or rearrangement steps to position the amino group at the desired location.

Limitations: Selectivity can be challenging, and side reactions such as over-alkylation or polymerization may occur.

Reductive Amination of Ketone Precursors

Another prevalent approach involves the reductive amination of ketone or aldehyde intermediates:

  • Key Intermediate: 3-Methyl-2-butene-1-one or related compounds.
  • Reagents: Dimethylamine and reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst.
  • Reaction Conditions: Acidic or neutral pH, moderate temperatures, and controlled atmospheres.

Process Overview:

  • Formation of an imine or iminium ion intermediate between the ketone and dimethylamine.
  • Reduction of the imine to yield the N,N-dimethylated amino compound.
  • Carboxylation or oxidation steps to introduce the acid functionality.

Advantages: High selectivity and relatively mild conditions.

Multistep Pathways via Esterification and Amination

A more elaborate route involves initial esterification of butanoic acid derivatives, followed by amino substitution:

  • Step 1: Ester formation from butanoic acid derivatives.
  • Step 2: Nucleophilic substitution with dimethylamine or related amines.
  • Step 3: Hydrolysis of esters to yield the free acid.

Note: This method allows for better control over regioselectivity and functional group compatibility.

Alternative Methods Inspired by Patent Disclosures

Patent literature provides innovative methods that avoid hazardous reagents like hypochlorite or haloforms, favoring more environmentally friendly processes:

  • Example: A process involving the rearrangement of 2-methyl-3-butyne-2-alcohol to form 3-methyl-2-butene-1-al, followed by oxidation to the acid, as described in patent CN101391948B.

  • Key Features:

    • Catalytic rearrangement using copper or chromium-based catalysts.
    • Oxidation with oxygen or air at controlled pressures and temperatures.
    • Use of benign solvents such as orthodichlorobenzene or whiteruss.
  • Implication for 4-(Dimethylamino)-3-methylbutanoic acid: Similar strategies could be adapted, involving subsequent amination steps.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct amino derivatization 3-Methylbutanoic acid derivatives Dimethylamine, activating agents Mild to moderate temperatures, inert atmosphere Straightforward, high specificity Potential over-alkylation
Reductive amination Ketone intermediates Dimethylamine, reducing agents Acidic/neutral pH, controlled temps High selectivity, mild conditions Requires precise control
Esterification + amination Butanoic acid esters Dimethylamine, hydrolyzing agents Mild heating, hydrolysis conditions Good regioselectivity Multi-step, longer process
Patent-inspired catalytic rearrangement Alkynes, alcohols, oxygen Copper/chromium catalysts, oxygen 20-50°C, 0.1-0.2 MPa, specific solvents Environmentally friendly, high yield Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

4-(Dimethylamino)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structure : Differs by lacking the 3-methyl group.
  • Molecular Formula: C₆H₁₄ClNO₂ .
  • Properties :
    • Higher water solubility due to the hydrochloride salt form.
    • Reduced lipophilicity compared to the 3-methyl variant.
  • Applications : Used in resin cements as a co-initiator, where its reactivity surpasses methacrylate-based amines .

4-(Dimethylamino)-3-hydroxybutanoic Acid

  • Structure : Hydroxyl group replaces the 3-methyl group.
  • Molecular Formula: C₆H₁₃NO₃ .
  • Properties: Enhanced hydrophilicity due to the hydroxyl group. Potential for hydrogen bonding, influencing biological activity.
  • Applications : Studied in metabolic pathways, analogous to carnitine derivatives .

3-Methylbutanoic Acid

  • Structure: Lacks the dimethylamino group.
  • Molecular Formula : C₅H₁₀O₂ .
  • Properties: Higher acidity (pKa ~4.8) due to absence of electron-donating dimethylamino groups. Key aroma compound in cheese and beef, contributing to sour and savory notes .
  • Applications: Food flavoring agent; less relevant in pharmaceuticals compared to amino-substituted analogs.

3-Amino-4-phenylbutanoic Acid

  • Structure: Phenyl group at C4 and amino group at C3.
  • Molecular Formula: C₁₀H₁₃NO₂ .
  • Properties: Increased hydrophobicity due to the aromatic ring. Amino group enables zwitterionic behavior at physiological pH.
  • Applications: Potential use in peptide mimetics or enzyme inhibitors .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Butanoic Acid Derivatives

Compound Molecular Formula Key Substituents Molecular Weight Key Applications
4-(Dimethylamino)-3-methylbutanoic acid C₇H₁₅NO₂ C3-CH₃, C4-N(CH₃)₂ 145.20 Pharmaceutical intermediates
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ C4-N(CH₃)₂ (salt form) 179.64 Resin co-initiator
4-(Dimethylamino)-3-hydroxybutanoic acid C₆H₁₃NO₃ C3-OH, C4-N(CH₃)₂ 147.17 Metabolic studies
3-Methylbutanoic acid C₅H₁₀O₂ C3-CH₃ 102.13 Food flavoring
3-Amino-4-phenylbutanoic acid C₁₀H₁₃NO₂ C3-NH₂, C4-C₆H₅ 179.22 Peptide mimetics

Chemical Reactivity

  • The dimethylamino group in this compound donates electrons, reducing the carboxylic acid's acidity compared to 3-methylbutanoic acid.
  • Steric hindrance from the 3-methyl group may slow nucleophilic reactions at the β-carbon .

Biological Activity

4-(Dimethylamino)-3-methylbutanoic acid, commonly known as DMBA, is an organic compound characterized by its dimethylamino group attached to a butanoic acid backbone. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and interactions with molecular targets.

  • Molecular Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.20 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(CC(=O)O)CN(C)C

The biological activity of DMBA primarily stems from its ability to interact with specific molecular targets. The dimethylamino group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. This interaction is crucial for its applications in drug development and metabolic studies.

Biological Activities

Research has indicated that DMBA exhibits several notable biological activities:

  • Anti-inflammatory Effects : DMBA has been studied for its role as an EP4 antagonist, which is significant in reducing inflammation by inhibiting prostaglandin E2 (PGE2) signaling pathways. In vitro studies have shown that DMBA can inhibit TNFα production in human whole blood assays, demonstrating its potential as an anti-inflammatory agent .
  • Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, suggesting a role in modulating metabolic pathways. For instance, it may influence the activity of enzymes involved in the metabolism of fatty acids and amino acids.
  • Potential Therapeutic Applications : Ongoing research is exploring the therapeutic implications of DMBA in conditions such as pain management and cancer therapy. Its unique structure allows it to serve as a building block for more complex medicinal compounds .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of DMBA by assessing its effect on PGE2-induced TNFα reduction. The compound exhibited an IC50 value of 123 nM, significantly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in specific models of inflammation .

Study 2: Enzyme Modulation

Another research focused on the enzyme modulation capabilities of DMBA. It was found to enhance the activity of certain transferases, which are crucial for various biochemical reactions, including those involved in drug metabolism and detoxification processes .

Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
4-(Dimethylamino)pyridineNucleophilic catalystOrganic synthesis
4-(Dimethylamino)benzoic acidReagent for dye productionOrganic chemistry
This compoundUnique dimethylamino and butanoic acid backboneAnti-inflammatory and therapeutic applications

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